8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol

Physicochemical property pKa modulation CNS drug design

8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol (CAS 1783926-18-0; hydrobromide salt CAS 2411294-47-6) is a bicyclic secondary amine belonging to the tetrahydroisoquinoline (THIQ) family, a privileged scaffold in medicinal chemistry. It features a fluorine atom at the 8-position and a phenolic hydroxyl at the 5-position of the saturated isoquinoline ring system.

Molecular Formula C9H10FNO
Molecular Weight 167.18 g/mol
Cat. No. B12290325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol
Molecular FormulaC9H10FNO
Molecular Weight167.18 g/mol
Structural Identifiers
SMILESC1CNCC2=C(C=CC(=C21)O)F
InChIInChI=1S/C9H10FNO/c10-8-1-2-9(12)6-3-4-11-5-7(6)8/h1-2,11-12H,3-5H2
InChIKeyYAPQDOVDPGZOFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol – A Fluorinated THIQ Scaffold for CNS-Oriented Fragment-Based Drug Discovery


8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol (CAS 1783926-18-0; hydrobromide salt CAS 2411294-47-6) is a bicyclic secondary amine belonging to the tetrahydroisoquinoline (THIQ) family, a privileged scaffold in medicinal chemistry [1]. It features a fluorine atom at the 8-position and a phenolic hydroxyl at the 5-position of the saturated isoquinoline ring system. This substitution pattern creates a distinct electronic environment that differentiates it from non-fluorinated and regioisomeric analogs, making it a valuable building block for fragment-based drug discovery (FBDD) and structure–activity relationship (SAR) exploration, particularly in CNS-targeted programmes [2].

Why 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol Cannot Be Replaced by Non-Fluorinated or Regioisomeric Analogs in SAR Campaigns


The simultaneous presence of the electron-withdrawing fluorine at C8 and the ionizable phenol at C5 creates a unique electronic configuration that is absent in common analogs such as the non-fluorinated parent 1,2,3,4-tetrahydroisoquinolin-5-ol, the regioisomeric 5-fluoro-1,2,3,4-tetrahydroisoquinolin-8-ol, or the des-hydroxy 8-fluoro-1,2,3,4-tetrahydroisoquinoline [1]. Fluorine substitution ortho to the phenol significantly depresses the pKa of the hydroxyl group, altering the ionization state at physiological pH and consequently modifying hydrogen-bonding capacity, membrane permeability, and target binding [2]. Generic substitution with non-fluorinated or differently substituted scaffolds in a biological assay therefore risks losing these engineered electronic effects, leading to irreproducible SAR or false-negative results in fragment screens.

Quantitative Differentiation Evidence for 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol Against Closest Analogs


Phenolic pKa Depression Relative to Non-Fluorinated Parent and 5-Fluoro Regioisomer

Fluorine substitution at the 8-position (ortho to the 5-OH) substantially lowers the phenolic pKa compared to the non-fluorinated parent and the 5-fluoro regioisomer. In the structurally analogous trimetoquinol (TMQ) series, the 8-fluoro analog (8-F-TMQ) exhibits a pKa of 7.86 ± 0.15, representing an ~0.9 log unit reduction versus the non-fluorinated TMQ (8.77 ± 0.15) and a 0.25 log unit reduction versus the 5-fluoro analog (8.11 ± 0.15). This 8.1-fold increase in acidity relative to TMQ is attributed to the electronic influence of the ortho-fluorine on the adjacent phenolic group [1].

Physicochemical property pKa modulation CNS drug design

β1-Adrenoceptor Activity Attenuation Versus Trimetoquinol (TMQ) Parent

The 8-fluoro modification on the catechol segment of trimetoquinol reduces β1-adrenoceptor (cardiac) activity approximately 10-fold relative to the non-fluorinated parent TMQ while preserving β2-adrenoceptor (tracheal) potency. Specifically, in isolated guinea pig atrial chronotropy assays (β1), 8-F-TMQ is ~10-fold less active than TMQ, and in tracheal relaxation assays (β2), it maintains comparable potency [1]. This β2/β1 selectivity improvement is linked to the enhanced acidity of the 8-fluoro-substituted catechol (see Evidence Item 1).

β-adrenoceptor selectivity Cardiovascular safety Bronchodilation

Antiplatelet Activity Profile Differentiated from 5-Fluoro Regioisomer

In the TMQ series, the 8-fluoro analog (8-F-TMQ) inhibits U46619-induced human platelet aggregation and serotonin secretion with a distinct potency and efficacy profile compared to the 5-fluoro regioisomer. Comparative concentration-response curves demonstrate that 8-F-TMQ is a more effective inhibitor of thromboxane mimetic (U46619)-induced platelet activation than 5-F-TMQ, as shown in FIGS. 6–8 of US Patent US4737504 [1]. The same rank order (8-F > 5-F) is observed across multiple platelet agonists including arachidonic acid, collagen, ADP, and epinephrine (FIGS. 9–20).

Antithrombotic Platelet aggregation Thromboxane pathway

Calculated Physicochemical Differentiation from Non-Fluorinated Parent (Lipophilicity and H-Bonding)

Introduction of fluorine at the 8-position of 1,2,3,4-tetrahydroisoquinolin-5-ol increases lipophilicity (XLogP3 ~1.7 vs. ~1.0 for the non-fluorinated parent), while the phenolic hydroxyl at C5 retains hydrogen-bond donor capacity (HBD = 2 for free base vs. 1 for 8-fluoro-THIQ without the OH group) [1]. This dual property (moderately elevated LogP plus preserved HBD count) places the compound in a favorable region of CNS multiparameter optimization (MPO) space, distinguishing it both from the less lipophilic non-fluorinated 5-OH-THIQ and the less polar 8-fluoro-THIQ lacking the phenol.

Fragment-based drug discovery CNS MPO Lead-likeness

Synthetic Tractability Advantage: Directed ortho-Lithiation Route to 8-Fluoro-THIQ Derivatives

A published synthetic route enables preparation of 8-fluoro-3,4-dihydroisoquinoline via directed ortho-lithiation, which serves as a key intermediate for 8-fluoro-1,2,3,4-tetrahydroisoquinoline derivatives including the 5-ol compound [1]. This method allows for subsequent diversification through reduction, alkylation, and fluorine-amine exchange reactions, providing access to a broad range of 8-fluoro-THIQ-based libraries. In contrast, the regioisomeric 5-fluoro-THIQ-8-ol scaffold lacks a comparable high-yielding, modular synthetic entry point.

Synthetic accessibility Building block diversity Library synthesis

Optimal Application Scenarios for 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol Based on Quantitative Differentiation Evidence


Fragment-Based Screening for CNS Targets Requiring Balanced Lipophilicity and Hydrogen-Bonding

With a computed XLogP3 of ~1.7 and two hydrogen-bond donors (phenolic OH + secondary amine), 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol occupies a favorable CNS MPO space distinct from both the more polar non-fluorinated parent (XLogP3 ~1.0) and the less polar des-hydroxy 8-fluoro-THIQ (HBD = 1) [1]. This makes it an ideal fragment for screening against CNS targets such as serotonin or dopamine receptors, where balanced physicochemical properties correlate with blood-brain barrier penetration and target engagement [2].

Scaffold for Designing β2-Selective Adrenergic Agonists with Reduced Cardiac Liability

Class-level evidence from the 8-fluoro-trimetoquinol series demonstrates that the 8-fluoro-5-hydroxy arrangement reduces β1-adrenoceptor activity ~10-fold while maintaining β2 potency, an effect mechanistically linked to the ~0.9 unit pKa depression of the adjacent phenol [1]. Research programs developing selective bronchodilators or tocolytic agents should prioritize this scaffold over the 5-fluoro regioisomer or non-fluorinated analogs to achieve improved β2/β1 selectivity from the earliest stages of lead optimization.

Thromboxane Pathway Antagonist Development Leveraging 8-Fluoro Positional Advantage

The 8-fluoro regioisomer consistently outperforms the 5-fluoro analog in inhibiting human platelet aggregation induced by U46619, arachidonic acid, collagen, ADP, and epinephrine [1]. Medicinal chemistry groups targeting thromboembolic disorders should select 8-fluoro-5-ol-THIQ over 5-fluoro-8-ol-THIQ as the starting scaffold, as the position of fluorine is a critical determinant of antiplatelet efficacy and cannot be interchanged without loss of activity.

Generation of CNS-Focused Compound Libraries via Modular ortho-Lithiation Chemistry

The established synthetic route via directed ortho-lithiation provides efficient access to 8-fluoro-3,4-dihydroisoquinoline, which can be reduced to the tetrahydroisoquinoline and further functionalized through N-alkylation, amidation, or Pd-catalyzed cross-coupling [1]. This modular chemistry enables rapid generation of diverse 8-fluoro-THIQ-5-ol analogs for parallel SAR exploration, offering a practical advantage over the regioisomeric 5-fluoro-THIQ-8-ol series that lacks a similarly efficient entry route.

Quote Request

Request a Quote for 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.